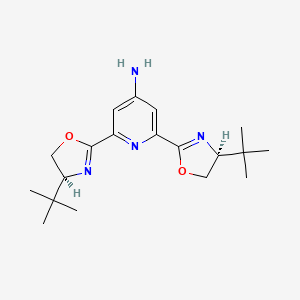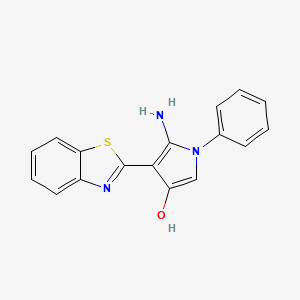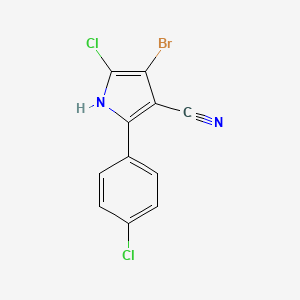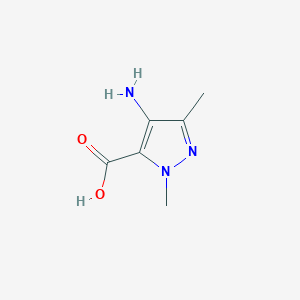
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone typically involves the bromination of 1-(3-methoxyisoxazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to 1-(3-methoxyisoxazol-5-yl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield 1-(3-methoxyisoxazol-5-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of isoxazole derivatives and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoxazole ring may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone: This compound has a methyl group instead of a methoxy group, which may result in different reactivity and biological activity.
2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H6BrNO3 |
|---|---|
Peso molecular |
220.02 g/mol |
Nombre IUPAC |
2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6-2-5(11-8-6)4(9)3-7/h2H,3H2,1H3 |
Clave InChI |
RYEZAVAVYVDROG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)



![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)


![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)


